3-(1-Benzofuran-2-yl)-6-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It’s a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The synthesis of this compound involves several steps. A number of new 1,ω-bis ((acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis (2-bromoacetyl)phenoxy)acetamides. Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis (1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include bromination and reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its melting point and IR spectrum . The melting point is 249–250 °C and the IR (KBr) spectrum shows peaks at 1,611 (C=N), 1,658, 1,685 (2 C=O), 3,113 (NH) cm −1 .Mechanism of Action
The mechanism of action of this compound is related to its cytotoxic activities. It has been found to induce apoptosis in MDA-MB-231 cells by arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level .
Future Directions
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-6-tert-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-15(2,3)13-18-19-12(16-17-14(19)21-13)11-8-9-6-4-5-7-10(9)20-11/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVJZACNBPJKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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